molecular formula C12H12ClIO2 B13959863 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene CAS No. 61886-37-1

1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene

Cat. No.: B13959863
CAS No.: 61886-37-1
M. Wt: 350.58 g/mol
InChI Key: NLCMTABROHQYGS-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene is an organic compound with the molecular formula C12H12ClIO2. It is a derivative of benzene, featuring both chloro and iodo substituents along with a dimethoxybutynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene typically involves multi-step organic reactions. One common method is the coupling of 1-chloro-4-iodobenzene with a suitable alkyne derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a new aryl or vinyl derivative of the original compound .

Scientific Research Applications

1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene in chemical reactions typically involves the activation of the chloro and iodo groups. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved in biological systems are not well-characterized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene is unique due to the presence of both chloro and iodo substituents along with a dimethoxybutynyl group. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

61886-37-1

Molecular Formula

C12H12ClIO2

Molecular Weight

350.58 g/mol

IUPAC Name

1-chloro-4-(4-iodo-1,1-dimethoxybut-3-ynyl)benzene

InChI

InChI=1S/C12H12ClIO2/c1-15-12(16-2,8-3-9-14)10-4-6-11(13)7-5-10/h4-7H,8H2,1-2H3

InChI Key

NLCMTABROHQYGS-UHFFFAOYSA-N

Canonical SMILES

COC(CC#CI)(C1=CC=C(C=C1)Cl)OC

Origin of Product

United States

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